1-(Dimethylcarbamoyl)ethane-1-sulfonyl chloride is a chemical compound with significant applications in organic synthesis and biological research. Its molecular formula is CHClNOS, and it has a molecular weight of 199.66 g/mol. This compound is classified as a sulfonyl chloride, which is characterized by the presence of a sulfonyl group (–SO–) attached to a chlorine atom. It is primarily utilized as a reagent in the synthesis of sulfonamides and other sulfonyl-containing compounds, making it valuable in both chemistry and biology.
The synthesis of 1-(Dimethylcarbamoyl)ethane-1-sulfonyl chloride typically involves the reaction of dimethylcarbamoyl chloride with thionyl chloride (SOCl). This reaction is conducted under controlled conditions to ensure high yields and purity. The process can be scaled up for industrial production, utilizing automated reactors and continuous flow systems to enhance efficiency.
The reaction mechanism involves the conversion of dimethylcarbamoyl groups into sulfonyl chlorides through chlorination, where thionyl chloride acts as the chlorinating agent. The reaction conditions, such as temperature and solvent choice, are crucial for optimizing product yield.
The molecular structure of 1-(Dimethylcarbamoyl)ethane-1-sulfonyl chloride can be represented by its canonical SMILES notation: CC(C(=O)N(C)C)S(=O)(=O)Cl. This notation indicates the presence of a carbon chain with a sulfonyl group and a dimethylcarbamoyl substituent.
1-(Dimethylcarbamoyl)ethane-1-sulfonyl chloride participates in various chemical reactions:
The specific products formed depend on the nucleophile used in substitution reactions. For example, reacting with an amine yields a sulfonamide, while hydrolysis produces a sulfonic acid.
The mechanism of action for 1-(Dimethylcarbamoyl)ethane-1-sulfonyl chloride is primarily dictated by its electrophilic nature due to the sulfonyl chloride group. This group readily undergoes nucleophilic attack from various nucleophiles:
The compound's reactivity makes it suitable for various synthetic applications in organic chemistry .
1-(Dimethylcarbamoyl)ethane-1-sulfonyl chloride has several scientific uses:
CAS No.: 10484-09-0
CAS No.: 20303-60-0
CAS No.:
CAS No.: 51068-94-1
CAS No.: 2221-82-1
CAS No.: 75023-40-4